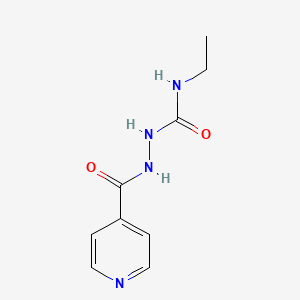

N-ethyl-2-isonicotinoylhydrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide” is a compound that has been studied in the context of its interaction with E. coli GyraseB . It is part of a series of pyridine-3-carboxamide inhibitors .

Synthesis Analysis

The synthesis of this compound and similar ones has been described in the context of DNA gyrase and DNA topoisomerase IV inhibitors . These inhibitors were designed using a computational de novo design approach .Molecular Structure Analysis

The molecular structure of “N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide” has been analyzed in complex with E. coli GyraseB . The crystal structures confirmed the predicted mode of binding .Chemical Reactions Analysis

While specific chemical reactions involving “N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide” are not mentioned in the retrieved papers, the compound is part of a series of pyridine-3-carboxamide inhibitors . These inhibitors have shown promising antibacterial properties .Wirkmechanismus

Target of Action

N-ethyl-2-isonicotinoylhydrazinecarboxamide, also known as NSC36810, primarily targets the DNA gyrase enzyme . This enzyme is crucial for DNA replication, transcription, and repair, as it introduces negative supercoiling into the DNA helix, which is necessary for these processes .

Mode of Action

NSC36810 interacts with its target, DNA gyrase, by binding to it . This binding inhibits the enzyme’s activity, thereby preventing the introduction of negative supercoiling into the DNA helix . As a result, DNA replication, transcription, and repair are hindered, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase by NSC36810 affects the DNA replication pathway. Without the negative supercoiling introduced by DNA gyrase, the DNA helix remains overly relaxed or becomes positively supercoiled . This state of the DNA hinders the progression of the replication fork, thus disrupting the DNA replication pathway .

Pharmacokinetics

Based on its chemical structure, it is predicted to have alow LogP value , indicating that it is likely to be hydrophilic. This property could influence its absorption, distribution, metabolism, and excretion (ADME) characteristics, potentially leading to good water solubility and renal excretion .

Result of Action

The primary result of NSC36810’s action is the inhibition of DNA replication, transcription, and repair due to the prevention of negative supercoiling in the DNA helix . This inhibition leads to cell death, making NSC36810 a potential antimicrobial or anticancer agent .

Action Environment

The action of NSC36810 can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, could affect the compound’s bioavailability .

Zukünftige Richtungen

The future directions for “N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide” and similar compounds could involve further optimization of their structures to enhance their antibacterial properties . This could be achieved through a combination of experimental studies and computational design approaches .

Eigenschaften

IUPAC Name |

1-ethyl-3-(pyridine-4-carbonylamino)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-2-11-9(15)13-12-8(14)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,12,14)(H2,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGXLABOANOGTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NNC(=O)C1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978240 |

Source

|

| Record name | N-Ethyl-2-[hydroxy(pyridin-4-yl)methylidene]hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-82-6 |

Source

|

| Record name | NSC36810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-2-[hydroxy(pyridin-4-yl)methylidene]hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B6523244.png)

![methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B6523249.png)

![methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B6523251.png)

![methyl 4-[2-amino-3-cyano-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B6523259.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6523267.png)

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523270.png)

![2-amino-4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523289.png)

![2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523292.png)

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523302.png)

![ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B6523307.png)

![2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B6523332.png)

![1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6523341.png)